N-mesityl-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-2,4-DIOXO-N-(2,4,6-TRIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-2,4-DIOXO-N-(2,4,6-TRIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with 2,4,6-trimethylaniline to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-2,4-DIOXO-N-(2,4,6-TRIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(3-hydroxyphenyl)-2,4-dioxo-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Scientific Research Applications
3-(3-METHOXYPHENYL)-2,4-DIOXO-N-(2,4,6-TRIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-2,4-DIOXO-N-(2,4,6-TRIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazoles: Exhibit a wide range of biological activities, such as antioxidant, analgesic, and antiviral effects.
Uniqueness
3-(3-METHOXYPHENYL)-2,4-DIOXO-N-(2,4,6-TRIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a tetrahydropyrimidine core with methoxy and trimethylphenyl substituents makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,4-dioxo-N-(2,4,6-trimethylphenyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-12-8-13(2)18(14(3)9-12)23-19(25)17-11-22-21(27)24(20(17)26)15-6-5-7-16(10-15)28-4/h5-11H,1-4H3,(H,22,27)(H,23,25) |
InChI Key |
WBLBNRSDIDWGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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